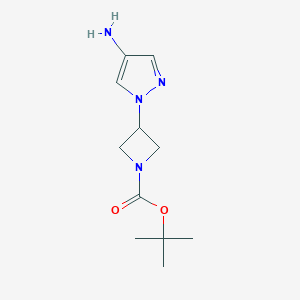

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

tert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDHOTMQNGXWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650627 | |

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029413-51-1 | |

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Structure of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document outlines a plausible synthetic route, details essential experimental protocols for its characterization, and presents a summary of its core structural and physicochemical properties. The information herein is curated for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

This compound, also known by its IUPAC name tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate, is a bifunctional molecule incorporating a Boc-protected azetidine ring and a 4-aminopyrazole moiety. This unique combination of a strained ring system and a substituted heterocycle makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1029413-51-1 | [1] |

| Molecular Formula | C₁₁H₁₈N₄O₂ | [1] |

| Molecular Weight | 238.29 g/mol | [1] |

| IUPAC Name | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N | [2] |

| InChI Key | InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 | [2] |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common and effective strategy involves the reaction of a suitable azetidine precursor with 4-aminopyrazole. A plausible synthetic route is outlined below.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a Boc-protected azetidine ring and an amino-pyrazole core, make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and situates the molecule within the relevant context of kinase inhibitor-related signaling pathways.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available computed data and highlights the lack of experimentally determined values.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | N/A |

| CAS Number | 1029413-51-1 | [1] |

| Molecular Formula | C₁₁H₁₈N₄O₂ | [1] |

| Molecular Weight | 238.29 g/mol | [1] |

| Boiling Point | 399.5±32.0 °C at 760 mmHg (Predicted) | [2] |

| LogP | 1.77620 (Predicted) | N/A |

| Melting Point | No data available | N/A |

| pKa | No data available | N/A |

| Solubility | No data available | N/A |

Experimental Protocols for Physicochemical Property Determination

Given the absence of specific experimental data for the title compound, this section provides detailed, generalized methodologies for determining key physicochemical properties, based on established practices for similar pyrazole derivatives.

Determination of Melting Point

The melting point of a solid compound provides an indication of its purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

For a pure compound, this range should be narrow (typically < 2 °C).

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.

Methodology:

-

A precise weight (e.g., 20-30 mg) of this compound is dissolved in a known volume of deionized water.[3]

-

If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the pKa value can be extrapolated to aqueous solution.

-

The solution is treated with a standard solution of a strong base (e.g., 0.1 N NaOH) to reach a basic pH.[3]

-

The solution is then titrated with a standard solution of a strong acid (e.g., 0.1 N HCl), added in small, precise aliquots.[3]

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point(s) on the titration curve.

Determination of Aqueous Solubility by HPLC

Aqueous solubility is a critical parameter for drug absorption and formulation development.

Methodology:

-

An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

-

The suspension is shaken in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered through a 0.45 µm filter to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3]

-

A calibration curve is prepared using standard solutions of the compound of known concentrations to quantify the amount in the filtrate.

Biological Context and Signaling Pathways

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4] These inhibitors are crucial in cancer therapy as they can block the signaling pathways that drive tumor cell proliferation and survival.[5] Derivatives of 4-aminopyrazole, in particular, have been investigated as inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are implicated in acute myeloid leukemia (AML).[6]

Kinase Inhibitor Signaling Pathway

The following diagram illustrates a simplified, representative signaling pathway that is often targeted by pyrazole-based kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: PI3K/Akt/mTOR kinase signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the potential of this compound or its derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a promising scaffold for the development of novel kinase inhibitors. While there is a notable lack of publicly available, experimentally determined physicochemical data for this specific compound, established methodologies can be readily applied to ascertain these critical parameters. The structural alerts within this molecule suggest its potential utility in targeting key signaling pathways implicated in cancer and other diseases. Further characterization of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound – porphyrin-systems [porphyrin-systems.com]

- 3. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to CAS 1029413-51-1: A Key Building Block for Wee1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the compound with CAS number 1029413-51-1, chemically identified as tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate. This molecule serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds, most notably in the development of Wee1 kinase inhibitors, a promising class of anti-cancer therapeutics.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1029413-51-1 | N/A |

| IUPAC Name | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | N/A |

| Molecular Formula | C₁₁H₁₈N₄O₂ | [2] |

| Molecular Weight | 238.29 g/mol | [2] |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | Typically >95% (commercial grade) | [3] |

| Storage | 2-8 °C | [3] |

Note: Some properties are based on commercially available information for similar compounds or are predicted, and experimental verification is recommended.

Synthesis and Spectroscopic Data

A detailed, peer-reviewed synthesis protocol for tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is not explicitly published. However, based on established synthetic methodologies for similar azetidine and pyrazole derivatives, a plausible synthetic route can be proposed.[4] The synthesis likely involves the reaction of a suitable azetidine precursor with a 4-aminopyrazole derivative.

While specific NMR and IR spectra for this exact compound are not publicly available, representative spectral data for closely related aminopyrazole and tert-butyl-protected compounds can be used for structural elucidation.[5]

Table of Predicted Spectroscopic Data:

| Spectroscopic Data | Predicted Chemical Shifts (ppm) or Key Peaks (cm⁻¹) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (s, 1H, pyrazole-H), ~7.3 (s, 1H, pyrazole-H), ~5.0 (m, 1H, azetidine-CH), ~4.4 (m, 2H, azetidine-CH₂), ~4.2 (m, 2H, azetidine-CH₂), ~3.5 (br s, 2H, NH₂), 1.45 (s, 9H, t-Bu) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~156 (C=O), ~140 (pyrazole-C), ~135 (pyrazole-C), ~120 (pyrazole-C), ~80 (C(CH₃)₃), ~60 (azetidine-CH), ~55 (azetidine-CH₂), 28.5 (C(CH₃)₃) |

| IR (KBr) | ~3350-3200 (N-H stretch), ~2970 (C-H stretch), ~1680 (C=O stretch, Boc), ~1600 (N-H bend), ~1550 (C=N stretch) |

Note: These are predicted values based on analogous structures and should be confirmed with experimental data.

Biological Significance and Applications

The primary utility of CAS 1029413-51-1 lies in its role as a precursor for the synthesis of Wee1 kinase inhibitors.[6][7] Wee1 is a crucial cell cycle checkpoint kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis.[7] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the G2 checkpoint, which is regulated by Wee1, for DNA repair before cell division.

Inhibition of Wee1 in such cancer cells leads to the abrogation of the G2 checkpoint, forcing the cells into premature mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis. This makes Wee1 an attractive target for cancer therapy.

Wee1 Signaling Pathway

The diagram below illustrates the central role of Wee1 in the G2/M cell cycle checkpoint and how its inhibition can lead to cancer cell death.

Caption: The Wee1 kinase signaling pathway in G2/M checkpoint regulation.

Experimental Protocols

Proposed Synthesis of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Caption: A proposed workflow for the synthesis of the target compound.

Methodology:

-

Step 1: Nucleophilic Substitution. To a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate in an appropriate solvent such as dimethylformamide (DMF), add 4-nitro-1H-pyrazole and a base such as cesium carbonate (Cs₂CO₃). Heat the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After completion, the reaction is worked up by extraction and purified to yield tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate.

-

Step 2: Reduction of the Nitro Group. The intermediate from Step 1 is dissolved in a suitable solvent like methanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate.

-

Purification and Characterization. The crude product can be purified by column chromatography on silica gel. The structure and purity of the final compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

In Vitro Wee1 Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against Wee1 kinase.[8][9]

Caption: A typical workflow for an in vitro Wee1 kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound (Wee1 inhibitor synthesized from CAS 1029413-51-1) in a suitable buffer, typically containing DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%). Prepare a kinase reaction buffer containing a buffer salt (e.g., HEPES), MgCl₂, and a reducing agent (e.g., DTT).

-

Kinase Reaction: In a microplate, add the recombinant Wee1 kinase to each well, followed by the test compound dilutions. After a brief pre-incubation, initiate the kinase reaction by adding a mixture of the substrate (e.g., a peptide derived from CDK1 or the CDK1/Cyclin B complex) and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Detection: Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced, which is directly proportional to the kinase activity. This can be achieved using commercially available kits such as ADP-Glo™ (Promega), which converts ADP to ATP and then measures the ATP level via a luciferase-based luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

The compound with CAS 1029413-51-1 is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention if any symptoms persist.[1]

Conclusion

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1029413-51-1) is a valuable chemical intermediate for the synthesis of Wee1 kinase inhibitors, which represent a promising avenue for the development of novel anti-cancer therapies. This guide provides an overview of its properties, a plausible synthetic route, its biological context, and relevant experimental protocols to aid researchers and drug development professionals in their work with this compound and its derivatives. Further experimental validation of the presented data is recommended for specific research applications.

References

- 1. keyorganics.net [keyorganics.net]

- 2. aablocks.com [aablocks.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel (1 H‑Pyrazol-4-ylamino)pyrimidine Derivatives as Wee1 Inhibitors for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Wee kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is a key heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a Boc-protected azetidine ring and a functionalized pyrazole core makes it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This scaffold is particularly prevalent in the development of kinase inhibitors, which are at the forefront of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. The constrained nature of the azetidine ring provides conformational rigidity, while the pyrazole moiety offers versatile points for further chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of investigational drug candidates. This document provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and a conceptual workflow for its application in kinase inhibitor development.

Chemical Properties and Data

The fundamental molecular properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quantitative analysis.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₈N₄O₂ | [1][2] |

| Molecular Weight | 238.29 g/mol | [1][2] |

| CAS Number | 1029413-51-1 | [1] |

| Synonyms | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)-1-azetidinecarboxylate | [1] |

| Physical Appearance | Solid / Powder | |

| Storage Conditions | 2-8°C, protect from light, keep dry and sealed | [2] |

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a plausible and commonly employed synthetic route involves the N-alkylation of a protected pyrazole with a suitable azetidine electrophile. The following is a representative experimental protocol based on established chemical principles for similar compounds.

Representative Synthesis of this compound

Reaction Scheme:

This synthesis can be conceptualized as a two-step process starting from 4-nitro-1H-pyrazole: 1) N-alkylation with a protected azetidine tosylate, and 2) reduction of the nitro group to the primary amine.

Step 1: Synthesis of tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add a solution of tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate (1.1 eq) in DMF to the reaction mixture.

-

Heat the reaction to 60-70°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1, tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq), in methanol or ethanol.

-

Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Application in Drug Discovery: A Conceptual Workflow

This compound serves as a crucial building block in the synthesis of kinase inhibitors. The primary amino group provides a handle for the introduction of various pharmacophoric elements that can interact with the target kinase. The following section and diagram illustrate a typical workflow for its use in a drug discovery program.

Kinase Inhibitor Synthesis and Screening Workflow

The development of a novel kinase inhibitor using this building block generally follows a structured path from initial synthesis to biological evaluation.

-

Library Synthesis: The amino group of this compound is reacted with a diverse set of building blocks (e.g., substituted pyrimidines, pyridines, or other heterocyclic systems) through reactions such as nucleophilic aromatic substitution or amide coupling to generate a library of candidate compounds.

-

Primary Biochemical Screen: The synthesized library is screened against the target kinase in a biochemical assay (e.g., an enzyme-linked immunosorbent assay [ELISA] or a fluorescence-based assay) to identify initial "hits" that inhibit the kinase activity.

-

Dose-Response and IC50 Determination: Hits from the primary screen are then subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC50), a measure of their potency.

-

Cell-Based Assays: Potent compounds are advanced to cell-based assays to assess their ability to inhibit the target kinase in a cellular context and to evaluate their effect on cell proliferation or other relevant cellular phenotypes.

-

Lead Optimization: The most promising compounds undergo further chemical modification to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves cycles of chemical synthesis and biological testing.

Below is a Graphviz diagram illustrating this workflow.

Caption: A conceptual workflow for the synthesis and screening of kinase inhibitors.

Illustrative Signaling Pathway Inhibition

Many kinase inhibitors target specific pathways that are dysregulated in diseases like cancer. For instance, inhibitors of Bruton's tyrosine kinase (BTK) are used in the treatment of certain B-cell malignancies. While this compound is a general building block, a final compound derived from it could potentially inhibit such a pathway.

The diagram below depicts a simplified signaling cascade that could be targeted by a kinase inhibitor.

Caption: Simplified signaling pathway showing the point of intervention for a kinase inhibitor.

References

The Azetidine Ring: A Small Scaffold with a Big Impact in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The four-membered azetidine ring, once a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and ability to act as a versatile bioisostere has propelled its incorporation into a growing number of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the biological significance of the azetidine ring in drug discovery. It delves into the physicochemical properties that underpin its advantages, its role in enhancing pharmacological activity, and its impact on pharmacokinetic profiles. Detailed experimental protocols for the synthesis of azetidine-containing compounds and key biological assays are provided, alongside illustrative signaling pathways and experimental workflows to guide researchers in harnessing the full potential of this remarkable heterocycle.

Introduction: The Rise of a Strained Ring in Medicinal Chemistry

The pursuit of novel chemical matter with improved "drug-like" properties is a central theme in drug discovery. In recent years, there has been a significant shift towards molecules with greater three-dimensional complexity, moving away from the traditionally favored flat aromatic structures. In this context, small, saturated heterocycles have garnered considerable attention. Among them, the azetidine ring stands out due to its unique structural and electronic properties.[1]

Historically, the synthesis of azetidines was considered challenging due to the inherent ring strain of the four-membered system (approximately 25.4 kcal/mol).[2] However, recent advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, paving the way for their broader application in drug design.[3] This guide will explore the multifaceted role of the azetidine ring, from its fundamental physicochemical characteristics to its successful application in clinical therapeutics.

Physicochemical Properties and Their Implications

The biological activity and pharmacokinetic profile of a drug molecule are intrinsically linked to its physicochemical properties. The azetidine ring imparts several beneficial characteristics that can be leveraged during the lead optimization process.

Conformational Rigidity and Pre-organization

The constrained nature of the four-membered ring restricts the conformational freedom of substituents attached to it.[4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, which can translate into higher binding affinity and potency.[5] By locking substituents in a defined spatial orientation, the azetidine scaffold allows for more precise and effective interactions with the target protein.

Metabolic Stability

One of the most significant advantages of incorporating an azetidine ring is the enhancement of metabolic stability.[6] N-dealkylation is a common metabolic pathway for larger saturated amines like piperidines and pyrrolidines. The azetidine ring, due to its compact structure, is more resistant to this enzymatic degradation, leading to a longer in vivo half-life and increased drug exposure.[6] This improved metabolic stability can lead to a more predictable pharmacokinetic profile and a reduced potential for the formation of active or toxic metabolites.[7]

Vectorial Exit and Solubility

The non-planar, three-dimensional nature of the azetidine ring provides distinct exit vectors for substituents, allowing for the exploration of new chemical space around a core scaffold. This can be particularly advantageous in escaping flatland and improving properties such as solubility. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, contributing to improved aqueous solubility, a critical parameter for oral bioavailability.

The Azetidine Ring as a Bioisostere

Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a powerful strategy in drug design. The azetidine ring has proven to be a versatile bioisostere for a variety of functional groups and ring systems.

Proline and Other Cyclic Amino Acids

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a constrained analog of proline.[8] Its incorporation into peptides can induce distinct conformational preferences, favoring γ-turns over the β-turns typically induced by proline.[4] This ability to modulate peptide conformation can be exploited to enhance stability, cell permeability, and target affinity.

A compelling example of the benefit of replacing a proline with an azetidine is seen in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. Replacing the proline linker in a series of inhibitors with an azetidine-2-carboxamide resulted in a significant boost in potency.

| Compound ID | Linker | STAT3 DNA-Binding IC50 (µM) |

| 3 | Proline | 2.4 |

| 5a | Azetidine | 0.52 |

| 4 | Pipecolamide | 5.4 |

| Table 1: Comparison of in vitro STAT3 DNA-binding inhibitory activity of compounds with different cyclic amino acid linkers. The azetidine-containing compound (5a) shows a greater than four-fold increase in potency compared to its proline analog (3).[8] |

Other Saturated and Aromatic Rings

The azetidine ring can also serve as a bioisosteric replacement for larger saturated heterocycles like piperidine and pyrrolidine, often leading to improved metabolic stability and a reduction in lipophilicity.[6] Furthermore, it can act as a non-aromatic, three-dimensional substitute for phenyl rings, providing an escape from flatland and access to novel intellectual property.

Impact on Pharmacological Activity

The incorporation of the azetidine moiety has led to the discovery and development of potent and selective modulators of a wide range of biological targets. Compounds containing this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) effects.[1]

Oncology

The azetidine ring is a key feature in several successful oncology drugs. Cobimetinib , an approved treatment for BRAF V600 mutation-positive melanoma, is a potent and selective inhibitor of MEK1 and MEK2.[9] The azetidine moiety in Cobimetinib contributes to its optimal binding and favorable pharmacokinetic properties.

The JAK-STAT signaling pathway is another critical target in oncology. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Several azetidine-containing compounds have been developed as potent JAK inhibitors.[9]

The STAT3 protein is a key mediator of oncogenic signaling and is a high-priority target for cancer therapy. As previously mentioned, azetidine-based compounds have been developed as highly potent and selective STAT3 inhibitors, demonstrating significant antitumor activity in preclinical models.[8]

Central Nervous System (CNS) Disorders

The unique physicochemical properties of the azetidine ring make it an attractive scaffold for CNS drug discovery, where blood-brain barrier penetration and metabolic stability are critical.[10] Azetidine-containing compounds have been investigated as modulators of various CNS targets, including nicotinic acetylcholine receptors (nAChRs), N-methyl-D-aspartate (NMDA) receptors, and monoamine transporters.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes involved in drug discovery is crucial for understanding and communication. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of azetidine-containing compounds.

General Protocol for the Parallel Synthesis of a 3-Substituted Azetidine Library

This protocol is adapted from methodologies for the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs), which allows for the modular and stereocontrolled synthesis of a diverse library of azetidines.[11][12]

Materials:

-

Enantiopure 1-azabicyclobutane (ABB) precursors

-

A library of desired nucleophiles (e.g., amines, thiols, alcohols, Grignard reagents)

-

Anhydrous solvents (e.g., THF, Et2O, CH2Cl2)

-

Lewis acids or other activating agents (e.g., MgBr2·OEt2, Sc(OTf)3)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Preparation of ABB Stock Solution: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiopure ABB precursor in an appropriate anhydrous solvent (e.g., THF) to a known concentration (e.g., 0.1 M).

-

Array of Nucleophiles: In a 96-well plate or an array of reaction vials, dispense the library of nucleophiles (e.g., 1.2 equivalents relative to the ABB). If the nucleophile is a solid, dissolve it in a suitable anhydrous solvent.

-

Initiation of Reaction: To each well or vial containing the nucleophile, add the ABB stock solution. If required, add the appropriate activating agent (e.g., Lewis acid).

-

Reaction Monitoring: Allow the reactions to proceed at the optimized temperature (e.g., room temperature or elevated temperature) for a specified time (e.g., 1-24 hours). Monitor the progress of a representative reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reactions appropriately (e.g., with saturated aqueous NH4Cl). Perform a liquid-liquid extraction to isolate the crude products. Purify the individual azetidine products using parallel flash chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the synthesized azetidine analogs using analytical techniques such as NMR spectroscopy and mass spectrometry.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This protocol is based on the method used to evaluate the inhibitory activity of azetidine-based compounds on STAT3 DNA binding.[8]

Materials:

-

Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)

-

32P-labeled high-affinity sis-inducible element (hSIE) probe

-

Azetidine-based test compounds dissolved in DMSO

-

Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

-

Poly(dI-dC)

-

Native polyacrylamide gel (e.g., 5%)

-

TBE buffer

-

Phosphorimager system

Procedure:

-

Binding Reaction Setup: In a microcentrifuge tube, combine the following components in order:

-

Binding buffer

-

Poly(dI-dC) (to block non-specific binding)

-

Nuclear extract (e.g., 5-10 µg)

-

Test compound at various concentrations (or DMSO for control)

-

-

Pre-incubation: Gently mix and incubate the reaction mixture at room temperature for 30 minutes to allow the inhibitor to bind to STAT3.

-

Probe Addition: Add the 32P-labeled hSIE probe to each reaction tube.

-

Incubation: Incubate the reaction mixture at room temperature for an additional 20-30 minutes to allow the formation of STAT3-DNA complexes.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the radioactive bands using a phosphorimager. Quantify the intensity of the bands corresponding to the STAT3-DNA complex.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

This is a standard protocol to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Azetidine-based test compound

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control compounds (high and low clearance)

-

Acetonitrile with an internal standard for quenching

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at the desired final concentration (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a drug candidate.

Materials:

-

Caco-2 cells

-

Transwell plates (e.g., 24-well)

-

Cell culture medium and reagents

-

Hank's Balanced Salt Solution (HBSS) with HEPES buffer

-

Azetidine-based test compound

-

Control compounds (high and low permeability)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Monolayer Formation: Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

-

Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound solution in HBSS to the apical (A) compartment.

-

Add fresh HBSS to the basolateral (B) compartment.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points, take samples from the basolateral compartment and replace with fresh HBSS.

-

-

Permeability Assay (Basolateral to Apical) - for efflux assessment:

-

Add the test compound solution in HBSS to the basolateral (B) compartment.

-

Add fresh HBSS to the apical (A) compartment.

-

Follow the same incubation and sampling procedure as for the A to B direction.

-

-

Sample Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.

Conclusion and Future Perspectives

The azetidine ring has firmly established itself as a valuable scaffold in drug discovery, offering a unique combination of properties that can be strategically employed to overcome common challenges in lead optimization. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere has led to its successful incorporation into a diverse range of therapeutic agents. The continued development of novel synthetic methodologies will undoubtedly further expand the accessible chemical space of azetidine derivatives, providing medicinal chemists with an even richer toolkit for the design of next-generation therapeutics. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the small but mighty azetidine ring is poised to play an increasingly significant role in the future of medicine.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. benchchem.com [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of pyrazole derivatives in medicinal chemistry

An In-depth Technical Guide to the Role of Pyrazole Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its versatile chemical reactivity, allow for the synthesis of a diverse range of derivatives.[4][5] These derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as therapeutic agents in numerous disease areas.[6][7][8]

The significance of the pyrazole core is underscored by its presence in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, the anti-obesity drug Rimonabant, and various kinase inhibitors for cancer therapy like Crizotinib and Ruxolitinib.[1][9][10] Pyrazole-containing compounds are instrumental in treating a wide array of conditions, including inflammation, pain, cancer, microbial infections, and neurological disorders.[4][11][12][13]

This technical guide provides a comprehensive overview of the role of pyrazole derivatives in modern drug discovery. It covers their synthesis, mechanisms of action, therapeutic applications, and structure-activity relationships (SAR). The content is supplemented with quantitative pharmacological data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a valuable resource for professionals in the field.

Synthesis of the Pyrazole Scaffold

The synthesis of the pyrazole ring is well-established, with several versatile methods available to medicinal chemists. The most common approach is the cyclocondensation reaction of a hydrazine derivative with a 1,3-difunctionalized compound.[14]

General Synthesis Workflow:

Caption: General workflow for pyrazole synthesis.

Key synthetic strategies include:

-

Knorr Pyrazole Synthesis: This classic method involves the reaction of a hydrazine with a β-ketoester.[14]

-

Reaction with α,β-Unsaturated Carbonyl Compounds: Hydrazines can react with α,β-unsaturated aldehydes and ketones to form pyrazolines, which can then be oxidized to pyrazoles.[6][10]

-

1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is another powerful method for constructing the pyrazole ring.[10][15]

-

Multicomponent Reactions: One-pot reactions involving, for example, an aldehyde, a ketone, and a hydrazine derivative, offer an efficient route to highly substituted pyrazoles.[10]

The choice of synthetic route allows for the introduction of various substituents on the pyrazole ring, which is crucial for modulating the pharmacological properties of the resulting derivatives.[5]

Therapeutic Applications of Pyrazole Derivatives

The structural versatility of the pyrazole scaffold has led to its exploration in a wide range of therapeutic areas.

Anti-inflammatory and Analgesic Agents

Pyrazole derivatives are renowned for their anti-inflammatory and analgesic properties, dating back to the discovery of Antipyrine in the 1880s.[11] The most prominent modern example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[11][13]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[16][17] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects.[11]

Celecoxib and other pyrazole-based COX-2 inhibitors selectively bind to and inhibit the COX-2 enzyme.[18][19] This selectivity is attributed to the presence of a sulfonamide side chain on the pyrazole scaffold, which binds to a specific hydrophilic pocket in the COX-2 active site that is absent in COX-1.[17][19] By selectively inhibiting COX-2, these drugs reduce the production of inflammatory prostaglandins while minimizing the risk of gastrointestinal issues.[16]

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FBBC05", fontcolor="#202124"]; PGs_Physiological [label="Prostaglandins\n(Physiological)", fillcolor="#FFFFFF", fontcolor="#202124"]; PGs_Inflammatory [label="Prostaglandins\n(Inflammatory)", fillcolor="#FFFFFF", fontcolor="#202124"]; Celecoxib [label="Celecoxib\n(Pyrazole Derivative)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Pain & Inflammation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GI_Protection [label="GI Protection\nPlatelet Function", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AA -> COX1; AA -> COX2; COX1 -> PGs_Physiological; COX2 -> PGs_Inflammatory; PGs_Physiological -> GI_Protection; PGs_Inflammatory -> Inflammation; Celecoxib -> COX2 [arrowhead=tee, color="#EA4335", style=bold, label=" Selective Inhibition"]; }

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Quantitative Data: COX Inhibition

The selectivity of pyrazole derivatives for COX-2 over COX-1 is a critical parameter in their development. This is often expressed as a selectivity index (IC50 COX-1 / IC50 COX-2).

| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 40 | 375 | [17] (Approx. 10-20x more selective) |

| Compound 2a | COX-2 | 19.87 | >50 | [20] |

| Compound 3b | COX-2 | 39.43 | 22.21 | [20] |

| Compound 5b | COX-2 | 38.73 | 17.47 | [20] |

| FR140423 | COX-2 | - | 150 | [21] |

| Diclofenac | COX-1/2 | - | ~1 | [13] |

Note: IC50 values can vary based on assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general methodology for determining the COX-1 and COX-2 inhibitory activity of test compounds.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, hematin, and EDTA.

-

Incubation: The enzyme is pre-incubated with the test compound (e.g., a pyrazole derivative) at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid as the substrate.

-

Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 2 minutes) at 37°C and then terminated by adding a solution of HCl.

-

Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Agents

Pyrazole derivatives have emerged as a crucial scaffold for the development of targeted anticancer therapies, particularly as protein kinase inhibitors.[4][22][23] Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[2]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based drugs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of specific kinases and blocking their catalytic activity.[5][24] This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive tumor growth.

Examples of targeted kinases include:

-

EGFR and VEGFR-2: Dual inhibition of these receptor tyrosine kinases can suppress tumor growth and angiogenesis.[4][25]

-

Aurora Kinases: These are critical for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.[2][5]

-

Janus Kinases (JAKs): Inhibitors like Ruxolitinib are effective in treating myeloproliferative neoplasms.[9]

-

Cyclin-Dependent Kinases (CDKs): Targeting CDKs can induce cell cycle arrest.[4][26]

// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole_KI [label="Pyrazole Kinase\nInhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; ADP [label="ADP", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Signaling [label="Downstream\nSignaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds & Activates"]; RTK -> Signaling [label="Phosphorylates"]; Signaling -> Response; ATP -> RTK; RTK -> ADP;

Pyrazole_KI -> RTK [arrowhead=tee, color="#EA4335", style=bold, label=" Blocks ATP Binding"]; }

Caption: General mechanism of pyrazole-based kinase inhibitors.

Quantitative Data: Anticancer Activity

| Compound | Target(s) | IC50 (Enzyme Assay) | Cell Line | IC50 (Antiproliferative) | Reference |

| Compound 59 | DNA Intercalation | - | HepG2 | 2 µM | [4] |

| Compound 6 | Tubulin Polymerization | - | Various | 0.06–0.25 nM | [4] |

| Compound 7c | - | - | Various | 1.33–2.97 µM | [22] |

| Compound 3 (fused pyrazole) | EGFR | 0.06 µM | - | - | [25] |

| Compound 9 (fused pyrazole) | VEGFR-2 | 0.22 µM | - | - | [25] |

| Compound 43 | PI3K | - | MCF7 | 0.25 µM | [26] |

| Compound 46 | PIM-1 | 0.60 µM | HCT116 | 1.51 µM | [26] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative for a defined period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO).

-

MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated for 3-4 hours to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Agents

Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[12][27][28][29][30] Their mechanism of action can vary, but they often work by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Quantitative Data: Antimicrobial Activity

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | [31] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | [31] |

| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | - | [30] |

| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - | [30] |

| Compound 2 | Aspergillus niger | 1 | Clotrimazole | - | [30] |

Experimental Protocol: Agar Diffusion Method

This method is commonly used to screen for antimicrobial activity.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into Petri plates.

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

-

Application of Compound: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A control disc with the solvent and a disc with a standard antibiotic are also used.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends to numerous other applications:

-

Cannabinoid Receptor Antagonists: Pyrazole derivatives like Rimonabant were developed as CB1 receptor antagonists for the treatment of obesity.[32][33] Structure-activity relationship studies have identified key structural requirements for potent CB1 antagonism, including a para-substituted phenyl ring at the C5 position and a carboxamido group at the C3 position.[33][34][35]

-

Erectile Dysfunction: Sildenafil, which contains a fused pyrazolo-pyrimidinone core, is a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.[1][9]

-

Antiviral and Antidepressant Activities: Various pyrazole derivatives have also been investigated for their potential as antiviral, antidiabetic, and antidepressant agents.[7][10][12][32]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 17. Celecoxib - Wikipedia [en.wikipedia.org]

- 18. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 26. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 27. eurekaselect.com [eurekaselect.com]

- 28. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Boc-Protected Azetidine Building Blocks in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of Boc-protected azetidine building blocks, covering their synthesis, physicochemical properties, and critical applications in medicinal chemistry. It includes detailed experimental protocols and conceptual diagrams to illustrate key workflows and principles.

Introduction: The Rise of Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has become a highly valued scaffold in modern drug discovery.[1] Its significance stems from the unique structural and physicochemical properties it imparts to molecules. The inherent ring strain (approximately 25.2 kcal/mol) and conformational rigidity of the azetidine ring allow for precise control over the spatial orientation of substituents.[2] This constrained geometry can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or larger heterocyclic analogues.[2][3]

Compounds featuring the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] At least seven approved drugs contain an azetidine residue, with dozens more in clinical trials, underscoring their therapeutic relevance.[4]

The use of the tert-butyloxycarbonyl (Boc) protecting group is crucial for the synthetic utility of azetidine building blocks. The Boc group shields the ring's nitrogen atom, preventing unwanted side reactions and allowing for controlled, sequential chemical modifications.[5][6] It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), making it an ideal protecting group for multi-step syntheses.[7][8]

Synthesis of Boc-Protected Azetidine Scaffolds

The synthesis of Boc-protected azetidines can be challenging due to the ring strain but has been advanced through various methodologies. Key strategies include intramolecular cyclization, cycloaddition reactions, and the functionalization of pre-existing azetidine rings.

Common Synthetic Approaches:

-

Intramolecular Cyclization: This is a prevalent method involving the ring closure of a γ-amino alcohol or a γ-haloamine.[9] For instance, a base-promoted cyclization of a protected 3-amino-1-propanol derivative, where one of the hydroxyls has been converted to a good leaving group (e.g., a tosylate or mesylate), is a common route.

-

[2+2] Cycloaddition: Photochemical reactions, such as the aza Paternò-Büchi reaction, can form the azetidine ring through the intermolecular [2+2] photocycloaddition of imines and alkenes.[10][11]

-

Functionalization of Azetidinones: The reduction of β-lactams (azetidin-2-ones) provides a direct pathway to the corresponding azetidines.

-

Aza-Michael Addition: This reaction can be used to introduce substituents at the 3-position of the azetidine ring. For example, the addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate is an efficient method for creating functionalized 3-substituted azetidines.[12]

Physicochemical and Structural Data

The incorporation of Boc-protected azetidines into drug candidates requires a clear understanding of their properties. The data below is summarized for some common commercially available building blocks.

| Property | (S)-1-Boc-azetidine-2-carboxylic acid | N-Boc-3-azetidine acetic acid | 3-(N-Boc-amino)azetidine | N-Boc-azetidin-3-one |

| CAS Number | 51077-14-6[13] | 183062-96-6[14] | 193313-73-8 | 398489-26-2 |

| Molecular Formula | C₉H₁₅NO₄[13] | C₁₀H₁₇NO₄ | C₈H₁₆N₂O₂ | C₈H₁₃NO₃ |

| Molecular Weight | 201.22 g/mol [13] | 215.24 g/mol | 172.22 g/mol | 171.20 g/mol |

| Appearance | White to off-white solid | White solid | Off-white solid | White to yellow solid |

| XLogP3-AA | 0.9[13] | 0.8 | 0.2 | 0.1 |

| Boiling Point | ~351.7 °C (Predicted) | ~369.3 °C (Predicted) | ~268.9 °C (Predicted) | ~265.4 °C (Predicted) |

| Melting Point | 125-130 °C | 98-102 °C | 70-74 °C | 35-40 °C |

Note: Some physical properties are predicted values from chemical databases.

Key Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of these building blocks.

Protocol 1: Boc Protection of Azetidine

This protocol describes the standard procedure for protecting the nitrogen atom of an azetidine ring.

Materials:

-

Azetidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve azetidine hydrochloride in water in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (2 equivalents) to basify the solution, ensuring the temperature remains below 10 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the flask.

-

Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-azetidine product. The crude product can be purified by column chromatography if necessary.[2]

Protocol 2: Synthesis of 3-Substituted Azetidines via Aza-Michael Addition

This protocol is adapted from methods used for synthesizing functionalized azetidines.[12]

Materials:

-

Methyl (N-Boc-azetidin-3-ylidene)acetate

-

A desired NH-heterocycle (e.g., pyrazole, imidazole)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1 equivalent) in acetonitrile, add the NH-heterocycle (1.2 equivalents).

-

Add DBU (0.2 equivalents) to the mixture at room temperature.

-

Stir the reaction for 4-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted azetidine derivative.[12]

Protocol 3: Boc Deprotection of Azetidine

This protocol outlines the removal of the Boc group to liberate the free amine for further functionalization.[8]

Materials:

-

N-Boc-protected azetidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc-protected azetidine in dichloromethane (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is basic.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected azetidine.

Visualizations of Workflows and Applications

Diagrams created using Graphviz DOT language to illustrate key concepts.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole: A Technical Review of a Key Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structure, incorporating a pyrazole ring linked to a Boc-protected azetidine moiety, positions it as a valuable intermediate in the synthesis of complex molecules with therapeutic potential.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its role as a building block in the development of novel therapeutics, particularly kinase inhibitors. While this compound is a key synthetic intermediate, it is important to note that specific quantitative biological activity data for this compound itself is not extensively available in the public domain. The biological activities reported in the literature are typically for more complex derivatives synthesized using this core structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1029413-51-1 | [1] |

| Molecular Formula | C₁₁H₁₈N₄O₂ | [1] |

| Molecular Weight | 238.29 g/mol | [1] |

| IUPAC Name | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | [] |

| Boiling Point | 399.5±32.0 °C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, protected from light, dry, sealed | [1] |

Synthesis

Logical Workflow for the Synthesis

Caption: General synthetic workflow for this compound.

Experimental Protocols

Based on analogous reactions reported in the literature, the following are detailed hypothetical protocols for the key synthetic steps.

Step 1: Synthesis of 4-Nitro-1-(1-Boc-azetidin-3-yl)-1H-pyrazole (N-Alkylation)

This procedure is adapted from the N-alkylation of pyrazoles with halo-derivatives.

-

Materials: 4-Nitropyrazole, tert-butyl 3-iodoazetidine-1-carboxylate, Cesium Carbonate (Cs₂CO₃), and N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-nitropyrazole (1.0 equivalent) in anhydrous DMF, add cesium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.

-

Add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.1 equivalents) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Nitro-1-(1-Boc-azetidin-3-yl)-1H-pyrazole.

-

Step 2: Synthesis of this compound (Reduction)

This procedure outlines a standard method for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation.

-

Materials: 4-Nitro-1-(1-Boc-azetidin-3-yl)-1H-pyrazole, Palladium on carbon (10% Pd/C), and a solvent such as Methanol (MeOH) or Ethyl Acetate (EtOAc).

-

Procedure:

-

Dissolve 4-Nitro-1-(1-Boc-azetidin-3-yl)-1H-pyrazole (1.0 equivalent) in the chosen solvent in a hydrogenation vessel.

-

Carefully add 10% Pd/C (typically 5-10 mol % of palladium) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound.

-

Application in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly kinase inhibitors.[1] The pyrazole moiety is a well-established scaffold in medicinal chemistry, known for its ability to form key interactions with the hinge region of protein kinases. The amino group at the 4-position of the pyrazole ring provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The Boc-protected azetidine ring introduces a three-dimensional element to the molecule, which can be critical for achieving high affinity and selectivity for the target protein.

Role as a Scaffold for Kinase Inhibitors

Numerous studies have demonstrated the importance of the pyrazole core in the design of potent kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. While specific data for the title compound is lacking, derivatives of 4-aminopyrazole have shown significant inhibitory activity against a range of kinases.

For instance, a series of 1H-pyrazole-3-carboxamide derivatives, which could be conceptually derived from a 4-aminopyrazole core, have demonstrated potent activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are important targets in acute myeloid leukemia (AML).[3] One such derivative, compound 8t, exhibited an IC₅₀ of 0.089 nM against FLT3.[3]

Illustrative Signaling Pathway Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor derived from the 4-aminopyrazole scaffold could act.

Caption: Potential mechanism of action for a kinase inhibitor derived from the core compound.

Quantitative Data on Related Compounds